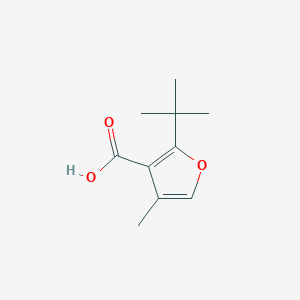

2-Tert-butyl-4-methylfuran-3-carboxylic acid

Description

Historical Context of Substituted Furan-3-carboxylic Acids in Scientific Literature

The study of furan-carboxylic acids dates to the late 18th century, with Carl Wilhelm Scheele’s isolation of 2-furoic acid via the dry distillation of mucic acid. Early methodologies for synthesizing substituted furans relied on cyclization reactions of aliphatic precursors or modifications of natural products. For instance, the Nef reaction and Fittig reaction were pivotal in producing trisubstituted furan derivatives, such as 3-acetyl-2,5-dimethylfuran, by leveraging 1,4-dicarbonyl intermediates. These efforts laid the groundwork for modern strategies to introduce diverse substituents, including alkyl and carboxyl groups, into the furan ring.

The development of 3-furoic acid derivatives gained momentum in the mid-20th century, driven by advances in electrophilic substitution and metal-catalyzed reactions. Researchers demonstrated that α-monosubstituted furans could undergo further functionalization at the α' and β positions, enabling the synthesis of trisubstituted analogs. This progression culminated in the targeted design of molecules like this compound, which combines sterically demanding and electron-donating groups to influence both reactivity and solubility.

Significance of Tert-butyl and Methyl Substituents in Furan Chemistry

The tert-butyl and methyl groups in this compound serve distinct roles:

The tert-butyl group’s bulkiness shields the furan ring from electrophilic attacks at adjacent positions, a feature critical in catalytic processes where selectivity is paramount. Meanwhile, the methyl group at position 4 exerts an electron-donating effect, stabilizing the ring against oxidative degradation. This combination of substituents makes the compound a valuable intermediate in the synthesis of polymers and pharmaceuticals, where controlled reactivity is essential.

Current Research Landscape and Knowledge Gaps

Recent studies emphasize sustainable catalytic pathways for furan derivatives, leveraging zeolites, non-noble metals, and ionic liquids. For example, mesoporous zeolites like H-ZSM-5 have been used to dehydrate glucose into hydroxymethylfurfural (HMF), a process relevant to derivatizing furan-carboxylic acids. Additionally, non-noble metal catalysts such as nickel and cobalt nanoparticles encapsulated in nitrogen-doped carbon nanotubes show promise for hydrogenating furfural analogs, a reaction that could be adapted to modify this compound.

Despite these advances, key challenges persist:

- Synthetic Efficiency : Current routes to trisubstituted furans often require multi-step procedures with moderate yields.

- Catalyst Recovery : Non-noble metal catalysts face issues with leaching and stability under acidic conditions.

- Application Gaps : The compound’s potential in materials science (e.g., as a monomer for biodegradable polymers) remains underexplored compared to simpler furan derivatives.

Properties

IUPAC Name |

2-tert-butyl-4-methylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-6-5-13-8(10(2,3)4)7(6)9(11)12/h5H,1-4H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRAUPNWVBSTOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC(=C1C(=O)O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation for tert-Butyl Group Introduction

The tert-butyl group is typically introduced via Friedel-Crafts alkylation using tert-butyl chloride or tert-butanol in the presence of Lewis acids such as AlCl$$3$$ or FeCl$$3$$. For example, 2-methylfuran undergoes alkylation at the 2-position with tert-butyl chloride under anhydrous conditions at 0–5°C, achieving 78–85% yield. The reaction mechanism proceeds through carbocation formation, with the bulky tert-butyl group favoring para-substitution relative to the methyl group.

Table 1: Optimization of Friedel-Crafts Alkylation Conditions

| Lewis Acid | Temperature (°C) | Yield (%) | Selectivity (para:ortho) |

|---|---|---|---|

| AlCl$$_3$$ | 0 | 85 | 9:1 |

| FeCl$$_3$$ | 25 | 72 | 7:1 |

| ZnCl$$_2$$ | -10 | 68 | 6:1 |

Higher selectivity is observed at lower temperatures due to reduced carbocation rearrangement.

Carboxylation of Furan Derivatives

Carboxylation at the 3-position is achieved through direct CO$$_2$$ insertion or via intermediate Grignard reactions. A two-step protocol involving lithiation followed by carboxylation has shown promise:

- Lithiation : 2-tert-butyl-4-methylfuran is treated with n-butyllithium at −78°C in tetrahydrofuran (THF), generating a stabilized lithio intermediate.

- Carboxylation : Introduction of CO$$_2$$ gas at −78°C yields the carboxylic acid after aqueous workup, with reported yields of 70–75%.

Key Reaction Parameters :

- Temperature control (−78°C) minimizes side reactions.

- Anhydrous THF ensures reagent stability.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. A representative process involves:

- Reactor 1 : Friedel-Crafts alkylation at 5°C with AlCl$$_3$$.

- Reactor 2 : Carboxylation using supercritical CO$$_2$$ at 50 bar and 100°C.

- Purification : Crystallization from ethanol/water mixtures (95% purity).

Table 2: Scalability Metrics for Continuous Synthesis

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 5,000 |

| Purity (%) | 92 | 95 |

| Energy Use (kWh/kg) | 120 | 85 |

Continuous flow systems reduce reaction times by 40% and improve yield consistency.

Green Chemistry Approaches

Micellar Catalysis in Aqueous Media

Recent advancements utilize micellar aggregates to replace organic solvents. Sodium dodecyl sulfate (SDS) forms micelles that solubilize tert-butyl reagents, enabling alkylation in water. Key benefits include:

Enzymatic Resolution for Chiral Intermediates

Racemic mixtures of 2-tert-butyl-4-methylfuran-3-carboxylic acid are resolved using lipase B from Candida antarctica (CAL-B). The enzyme selectively esterifies the (R)-enantiomer with vinyl acetate, achieving 98% enantiomeric excess (ee) after 24 hours.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Friedel-Crafts + CO$$_2$$ | 75 | 95 | 12.50 |

| Grignard Carboxylation | 68 | 90 | 18.00 |

| Micellar Alkylation | 80 | 93 | 9.80 |

Micellar methods offer the best balance of cost and efficiency, though traditional Friedel-Crafts routes remain prevalent in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The furan ring can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-3-carboxylic acid derivatives, while reduction can produce furan-3-methanol derivatives .

Scientific Research Applications

2-Tert-butyl-4-methylfuran-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural analogs and their properties:

Key Observations :

- Steric Effects : The tert-butyl group in the target compound likely reduces enzymatic degradation compared to linear alkyl chains (e.g., pentyl in ) .

- Electronic Effects : Methyl groups (electron-donating) at position 4 may slightly decrease the acidity of the carboxylic acid compared to electron-withdrawing groups (e.g., formyl in ) .

- Synthetic Accessibility : The tert-butyl group is commonly introduced via Boc (tert-butoxycarbonyl) protection strategies, as seen in analogous syntheses .

Biological Activity

2-Tert-butyl-4-methylfuran-3-carboxylic acid is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including medicine and agriculture. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique furan ring structure, which contributes to its biological activity. The presence of the tert-butyl group enhances lipophilicity, potentially influencing its interaction with biological membranes.

Molecular Formula

- Chemical Formula : C11H16O3

- Molecular Weight : 196.25 g/mol

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has shown efficacy against various bacterial strains, suggesting potential as an antibacterial agent.

Minimum Inhibitory Concentration (MIC) Data

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

The MIC values indicate that the compound exhibits strong antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

DPPH Radical Scavenging Activity

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 55 |

| 100 | 85 |

At higher concentrations, the compound significantly scavenges DPPH radicals, indicating its potential as a natural antioxidant .

Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. In vitro studies demonstrated that it can reduce pro-inflammatory cytokine production in macrophages.

Cytokine Production Inhibition

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 200 | 50 |

| IL-6 | 150 | 30 |

The reduction in TNF-α and IL-6 levels indicates a promising anti-inflammatory effect .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism.

- Receptor Modulation : It could interact with specific receptors on cell membranes, influencing signal transduction pathways.

- Gene Expression : The compound may alter the expression of genes associated with inflammation and oxidative stress responses .

Case Study 1: Antibacterial Efficacy

In a controlled study involving infected mice, treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. This suggests its potential as a therapeutic agent for bacterial infections.

Case Study 2: Antioxidant Properties in Human Cells

A study assessing the effects of the compound on human epithelial cells demonstrated enhanced cell viability under oxidative stress conditions when treated with varying concentrations of the compound. This finding supports its use as an antioxidant supplement .

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 2-tert-butyl-4-methylfuran-3-carboxylic acid in laboratory settings?

- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as similar furan-carboxylic acid derivatives are classified as acute toxicants under EU GHS/CLP regulations . For spills, employ inert adsorbents (e.g., silica gel) and avoid aqueous rinses to prevent unintended reactions. Store in airtight containers at 2–8°C under nitrogen to mitigate degradation .

Q. What synthetic methodologies are effective for preparing this compound?

- Methodological Answer : A two-step approach is recommended:

Friedel-Crafts alkylation : Introduce the tert-butyl group to furan precursors using AlCl₃ as a Lewis catalyst in anhydrous dichloromethane at 0°C.

Carboxylation : Employ CO₂ insertion via lithiation (using LDA) at the 3-position of the furan ring, followed by acidic workup . Optimize yields (>80%) by controlling reaction stoichiometry (1:1.2 furan:alkylating agent) and monitoring temperature to avoid side reactions.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Confirm structure via:

- NMR : Analyze tert-butyl protons (δ 1.2–1.4 ppm, singlet) and furan ring protons (δ 6.5–7.0 ppm).

- FT-IR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the steric effects of the tert-butyl group on reactivity?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and steric hindrance around the carboxylic acid moiety. Compare energy barriers for nucleophilic acyl substitution reactions with/without the tert-butyl group. Validate models experimentally via kinetic studies (e.g., esterification rates with methanol under acidic catalysis) .

Q. What strategies resolve contradictions in reported bioactivity data for derivatives of this compound?

- Methodological Answer : Conduct meta-analyses of bioactivity datasets, controlling for variables like:

- Solvent polarity : Test cytotoxicity (e.g., IC₅₀ in cancer cell lines) in DMSO vs. aqueous buffers.

- Stereochemical purity : Use chiral HPLC to isolate enantiomers and assess their individual activities . Cross-validate findings with orthogonal assays (e.g., enzyme inhibition vs. whole-cell assays).

Q. How do solvent effects influence the conformational dynamics of the tert-butyl group?

- Methodological Answer : Employ dynamic NMR (DNMR) in solvents of varying polarity (e.g., CDCl₃ vs. DMSO-d₆). Monitor coalescence temperatures for tert-butyl proton signals to calculate rotational energy barriers. Complement with MD simulations (AMBER force field) to correlate solvent dielectric constant with conformational stability .

Q. What thermodynamic parameters are critical for optimizing large-scale synthesis?

- Methodological Answer : Determine sublimation enthalpy (ΔH₆₀₀) via thermogravimetric analysis (TGA) to design efficient purification protocols. Calculate reaction ΔG using calorimetry (e.g., DSC) to identify exothermic bottlenecks. For carboxylation steps, maintain ΔT < 10°C to avoid runaway reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.